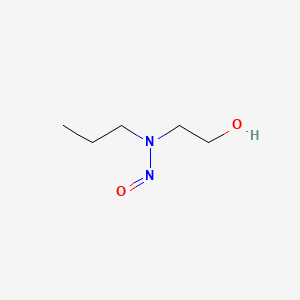
2-Chloro-N,N-bis(4-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-N,N-bis(4-fluorophenyl)acetamide is an organic compound with the molecular formula C14H10ClF2NO It is characterized by the presence of a chloro group, two fluorophenyl groups, and an acetamide moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide typically involves the reaction of 4-fluoroaniline with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then further reacted to yield the final product. The reaction conditions often include maintaining the temperature at room temperature and allowing the reaction to proceed for several hours .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
2-Chloro-N,N-bis(4-fluorophenyl)acetamide can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted by nucleophiles, leading to the formation of different derivatives.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, resulting in the formation of new functional groups.
Hydrolysis: The acetamide moiety can be hydrolyzed to yield corresponding amines and carboxylic acids.
Common Reagents and Conditions
Common reagents used in these reactions include nucleophiles such as amines or thiols for substitution reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents such as lithium aluminum hydride for reduction. The reactions are typically carried out under controlled temperatures and may require the use of solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted acetamides, while oxidation and reduction reactions can produce different oxidized or reduced derivatives.
Wissenschaftliche Forschungsanwendungen
2-Chloro-N,N-bis(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and protein interactions.
Industry: The compound can be utilized in the production of agrochemicals and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 2-Chloro-N,N-bis(4-fluorophenyl)acetamide involves its interaction with specific molecular targets. The chloro and fluorophenyl groups can participate in various binding interactions with enzymes or receptors, leading to inhibition or modulation of their activity. The acetamide moiety may also play a role in stabilizing the compound’s interaction with its targets. The exact pathways involved depend on the specific application and target molecule.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Chloro-N-(4-fluorophenyl)acetamide: Similar structure but with only one fluorophenyl group.
2-Chloro-N-(3-chloro-4-fluorophenyl)acetamide: Contains an additional chloro group on the phenyl ring.
2-Chloro-N-(4-fluorophenyl)-N-(propan-2-yl)acetamide: Contains an isopropyl group instead of a second fluorophenyl group.
Uniqueness
2-Chloro-N,N-bis(4-fluorophenyl)acetamide is unique due to the presence of two fluorophenyl groups, which can enhance its binding affinity and specificity for certain molecular targets. This structural feature may also influence its chemical reactivity and stability, making it a valuable compound for various applications.
Eigenschaften
CAS-Nummer |
117082-85-6 |
|---|---|
Molekularformel |
C14H10ClF2NO |
Molekulargewicht |
281.68 g/mol |
IUPAC-Name |
2-chloro-N,N-bis(4-fluorophenyl)acetamide |
InChI |
InChI=1S/C14H10ClF2NO/c15-9-14(19)18(12-5-1-10(16)2-6-12)13-7-3-11(17)4-8-13/h1-8H,9H2 |
InChI-Schlüssel |
OXNZQJILSPDXLK-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1N(C2=CC=C(C=C2)F)C(=O)CCl)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-Chlorobicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B14297093.png)

![3-(But-3-en-1-yl)-2-[(naphthalen-2-yl)sulfanyl]cyclohex-2-en-1-one](/img/structure/B14297098.png)
![1-Methyl-4-{2-[4-(3-oxopropoxy)phenyl]ethenyl}pyridin-1-ium methyl sulfate](/img/structure/B14297114.png)
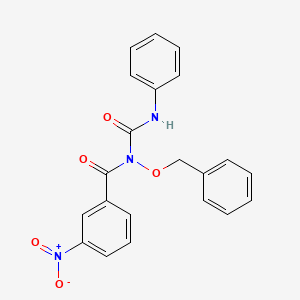
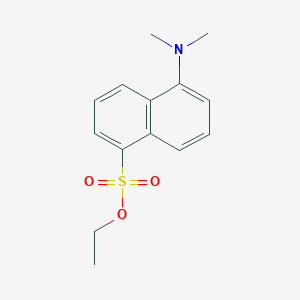
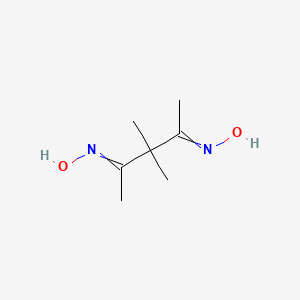
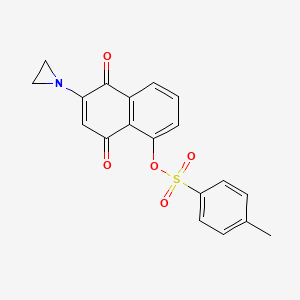
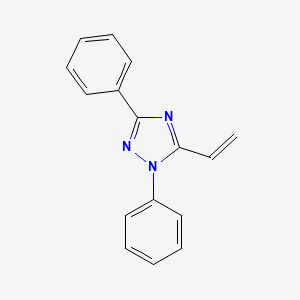
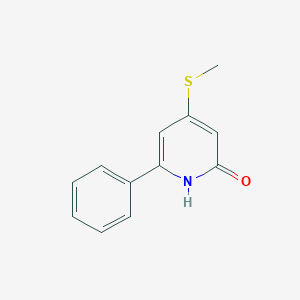
![4-[5-(4-Dodecylphenyl)pyrazin-2-YL]benzonitrile](/img/structure/B14297156.png)
